molecular formula C14H17N3O3S B12908076 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine CAS No. 284681-86-3

6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine

Cat. No.: B12908076
CAS No.: 284681-86-3
M. Wt: 307.37 g/mol
InChI Key: CQIBKNIQFCCAEK-UHFFFAOYSA-N
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Description

6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the sec-Butoxy Group: The sec-butoxy group can be introduced through an alkylation reaction using sec-butyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzenesulfonyl-2-methoxy-pyrimidin-4-ylamine
  • 6-Benzenesulfonyl-2-ethoxy-pyrimidin-4-ylamine
  • 6-Benzenesulfonyl-2-propoxy-pyrimidin-4-ylamine

Uniqueness

6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine is unique due to the presence of the sec-butoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

CAS No.

284681-86-3

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

6-(benzenesulfonyl)-2-butan-2-yloxypyrimidin-4-amine

InChI

InChI=1S/C14H17N3O3S/c1-3-10(2)20-14-16-12(15)9-13(17-14)21(18,19)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H2,15,16,17)

InChI Key

CQIBKNIQFCCAEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=CC(=N1)S(=O)(=O)C2=CC=CC=C2)N

Origin of Product

United States

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